molecular formula C9H11BrO2 B8797117 2-(3-Bromo-4-methoxyphenyl)ethanol

2-(3-Bromo-4-methoxyphenyl)ethanol

Cat. No.: B8797117
M. Wt: 231.09 g/mol
InChI Key: PTNPKBSTTNZLNA-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)ethanol (C₉H₁₁BrO₂, MW 231.09) is a brominated aromatic compound featuring a methoxy group at the 4-position and a hydroxethyl (-CH₂CH₂OH) substituent at the 2-position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and natural products. Its structure enables diverse reactivity, including hydrogen bonding via the hydroxyl group and electrophilic substitution due to the electron-withdrawing bromine atom .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

PTNPKBSTTNZLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds represent key structural analogs, differing in substituents, functional groups, or regiochemistry:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Highlights Applications/Notes
2-(3-Bromo-4-methoxyphenyl)ethanol C₉H₁₁BrO₂ 231.09 -OH on ethyl chain at 2-position Bromination of 4-methoxyphenethyl derivatives Intermediate for bioactive molecules
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Acetic acid (-CH₂COOH) at 2-position Bromination of 4-methoxyphenylacetic acid Precursor to Combretastatin A-4
1-(3-Bromo-4-methoxyphenyl)ethanol C₉H₁₁BrO₂ 231.09 -OH on ethyl chain at 1-position (isomer) Reduction of corresponding ketone Altered hydrogen bonding vs. 2-isomer
3-Bromo-4-methoxyphenethylamine C₉H₁₂BrNO 230.10 -NH₂ replacing -OH on ethyl chain Bromination followed by amination Potential bioactivity (e.g., CNS agents)
(3-Bromo-4-methoxyphenyl)methanol C₈H₉BrO₂ 217.06 -CH₂OH substituent (benzyl alcohol analog) PBr₃-mediated bromination of precursor Intermediate in homologation reactions
2-(3-Bromo-4-methoxyphenyl)-1H-imidazol-5-ol C₁₀H₉BrN₂O₂ 269.10 Imidazole ring fused to aromatic system Cyclocondensation reactions Antimicrobial/anticancer research

Physicochemical Properties and Reactivity

  • Electronic Effects : The bromine atom at the 3-position exerts strong electron-withdrawing effects, as evidenced by C–C–C angle distortions in crystallographic studies (121.5° vs. 118.2° for methoxy) . This enhances electrophilic substitution at the 5-position of the ring.
  • Hydrogen Bonding: The ethanol derivative forms intermolecular hydrogen bonds (e.g., dimerization in 2-(3-bromo-4-methoxyphenyl)acetic acid ), influencing solubility and melting points. The 1-ethanol isomer may exhibit weaker intermolecular interactions due to steric hindrance .
  • Spectroscopic Data: 1H NMR: For 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol (), δ 4.85 (dt, J = 8.7, 3.2 Hz, 1H) and δ 3.90 (s, 3H) confirm the ethanol and methoxy groups . 13C NMR: 2-(3-Bromo-4-methoxyphenyl)acetic acid shows carbonyl signals at δ 194.4 and 192.6 ppm .

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